molecular formula C20H16N4O B12296527 4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile

Cat. No.: B12296527
M. Wt: 328.4 g/mol
InChI Key: JXKUKKAHMTYMMI-UHFFFAOYSA-N
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Description

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile is an organic compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of a furan ring, a benzoimidazole moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile typically involves the following steps:

    Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the benzoimidazole intermediate with furan-2-ylmethylamine under suitable conditions.

    Attachment of the benzonitrile group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzonitrile group can be reduced to form corresponding amines.

    Substitution: The benzoimidazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzoimidazole derivatives.

Scientific Research Applications

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The furan ring and benzonitrile group contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-bis((furan-2-ylmethyl)amino)benzoic acid
  • (1-Methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]})

Uniqueness

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile is unique due to its combination of a furan ring, benzoimidazole moiety, and benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

4-[[2-(furan-2-ylmethylamino)benzimidazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C20H16N4O/c21-12-15-7-9-16(10-8-15)14-24-19-6-2-1-5-18(19)23-20(24)22-13-17-4-3-11-25-17/h1-11H,13-14H2,(H,22,23)

InChI Key

JXKUKKAHMTYMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C#N)NCC4=CC=CO4

Origin of Product

United States

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